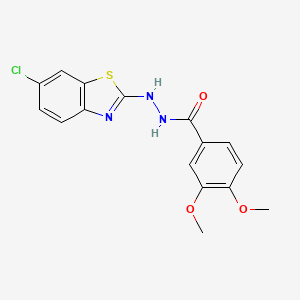

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

説明

特性

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-12-6-3-9(7-13(12)23-2)15(21)19-20-16-18-11-5-4-10(17)8-14(11)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYCKGXPAPHORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3,4-dimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

科学的研究の応用

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

- 6-chloro-1,3-benzothiazol-2-yl)acetamide

- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a dimethoxybenzohydrazide moiety makes it a valuable compound for various research applications .

生物活性

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzothiazole moiety substituted at the 6-position with chlorine, linked to a hydrazide group derived from 3,4-dimethoxybenzoic acid. Its structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazole with 3,4-dimethoxybenzohydrazide under controlled conditions. This process may utilize various solvents and catalysts to optimize yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

- Cell Line Studies : Compounds containing the benzothiazole structure have shown significant antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups (like chlorine) enhances their activity by increasing lipophilicity and improving cellular uptake .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Benzothiazole Derivative B | HeLa (Cervical Cancer) | 8.0 |

Anticonvulsant Activity

Studies have demonstrated that related benzothiazole derivatives possess anticonvulsant properties. For example:

- Experimental Models : In animal models of epilepsy, compounds were evaluated for their effectiveness against seizures induced by maximal electroshock (MES). The most potent derivatives exhibited ED50 values comparable to established anticonvulsants like phenytoin .

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound A | MES | 9.85 | 42.8 | 4.85 |

| Compound B | PTZ | 12.0 | 44.0 | 3.67 |

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in tumor cells.

- Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Study on Antitumor Activity

A study published in MDPI highlighted the antitumor efficacy of various benzothiazole derivatives. The researchers found that modifications at the C-6 position significantly influenced the antiproliferative activity against human cancer cells .

Study on Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of benzothiazole derivatives demonstrated that certain substitutions enhance efficacy against seizure models in mice . The study provided insights into structure-activity relationships that could guide future drug development.

Q & A

Q. What are the established synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide?

The compound is typically synthesized via condensation reactions. A common method involves reacting 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide (prepared from 6-chloro-2-aminobenzothiazole, carbon disulfide, and hydrazine hydrate) with 3,4-dimethoxybenzoic acid in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction is refluxed in anhydrous conditions, followed by purification via recrystallization from ethanol or methanol .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed using thin-layer chromatography (TLC) with solvent systems like acetonitrile:methanol (1:1). Structural confirmation employs Fourier-transform infrared (FTIR) spectroscopy for functional groups (e.g., C=S, N-H), ¹H NMR for proton environments, and mass spectrometry (FABMS or LC-MS) for molecular ion peaks. Elemental analysis (C, H, N) is used to verify stoichiometry .

Q. What solvents and reaction conditions optimize yield during synthesis?

Ethanol or methanol is preferred for reflux due to their polar aprotic nature, which stabilizes intermediates. Sodium acetate is often added to neutralize HCl generated during cyclization. Reaction times of 4–7 hours at 70–80°C are typical. Slow cooling post-reaction improves crystallization efficiency .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in hydrazide derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters include hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings. For example, asymmetric units may reveal intermolecular hydrogen bonds that stabilize crystal packing, as seen in related hydrazones .

Q. What methodological challenges arise in interpreting bioactivity data, and how are they addressed?

Bioactivity assays (e.g., antimicrobial or anti-inflammatory) often face false positives due to aggregation or redox interference. Controls include:

Q. How do substituents on the benzothiazole ring influence biological activity?

Electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilicity, improving interactions with thiol-rich enzyme active sites. Methoxy groups on the benzohydrazide moiety increase lipophilicity, aiding membrane permeability. Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., nitro, amino) using standardized assays .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Discrepancies between NMR (solution state) and XRD (solid state) data often stem from conformational flexibility. Strategies include:

- Variable-temperature NMR : Detecting dynamic processes.

- DFT calculations : Comparing optimized geometries with experimental data.

- Polymorph screening : Identifying crystal forms with divergent packing .

Methodological Troubleshooting

Q. Why might crystallization fail, and how is it resolved?

Common issues include:

Q. How are reaction byproducts minimized in large-scale syntheses?

Using excess POCl₃ (1.5–2.0 equivalents) drives cyclization to completion. Purging with inert gas (N₂) prevents oxidation of intermediates. Continuous flow systems improve heat dissipation and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。